molecular formula C19H16ClN3O2 B2827391 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide CAS No. 2034256-90-9

6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide

Cat. No. B2827391
CAS RN: 2034256-90-9
M. Wt: 353.81
InChI Key: ICXBMHXQZSAHOW-UHFFFAOYSA-N
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Description

6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In

Scientific Research Applications

Antimicrobial Activity

6-carboxamides derivatives, including those similar to 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide, have been studied for their antimicrobial activity. A study found that these compounds exhibited more activity than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa, showing promise in antimicrobial applications (Kolisnyk et al., 2015).

Anti-Inflammatory and Analgesic Agents

Pyrimidine derivatives, including structures similar to 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide, have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Certain derivatives showed significant inhibitory activity on COX-2 and demonstrated analgesic and anti-inflammatory effects, indicating their potential therapeutic applications (Abu‐Hashem et al., 2020).

Anticancer and Anti-5-lipoxygenase Agents

Novel pyrazolopyrimidines derivatives, related in structure to the compound of interest, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds displayed cytotoxic activities against certain cancer cell lines and inhibited 5-lipoxygenase, suggesting their potential in cancer treatment (Rahmouni et al., 2016).

Application in Polymer Science

Compounds with a pyrimidine structure have been used in the synthesis of rigid-rod polyamides and polyimides. These polymers exhibit excellent thermooxidative stability and are amorphous, indicating their potential use in high-performance materials (Spiliopoulos et al., 1998).

Optoelectronic Applications

Pyrimidine derivatives have been explored for their nonlinear optical (NLO) properties. These compounds, related to 6-(benzyloxy)-N-(4-chloro-2-methylphenyl)pyrimidine-4-carboxamide, showed promising NLO characteristics, suggesting their application in optoelectronic and high-tech fields (Hussain et al., 2020).

Antifungal Activities

Thieno[2,3-d]pyrimidine derivatives, structurally related to the target compound, have been synthesized and evaluated for their antifungal activities. These compounds showed effectiveness against various fungal strains, suggesting their potential in antifungal therapies (Konno et al., 1989).

Antihypertensive Activity

Dihydropyrimidines and pyrimidine carboxamides, related to the compound , have been synthesized and tested for their antihypertensive activities. These studies indicate the potential of such compounds in the treatment of hypertension https://consensus.app/papers/activity-newer-14dihydro5pyrimidine-carboxamides-alam/b6c549ccdb9059b089ba8fedc7a28ab5/?utm_source=chatgpt" target="_blank">(Rana et al., 2004; Alam et al., 2010)

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-6-phenylmethoxypyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-13-9-15(20)7-8-16(13)23-19(24)17-10-18(22-12-21-17)25-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXBMHXQZSAHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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